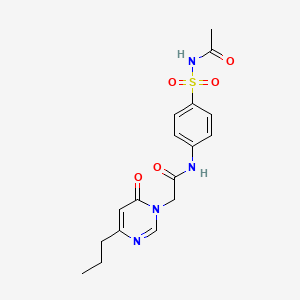

N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Description

This compound features a pyrimidinone core (6-oxo-4-propylpyrimidin-1(6H)-yl) linked via an acetamide group to a phenyl ring substituted with an N-acetylsulfamoyl moiety. The propyl chain at position 4 of the pyrimidinone and the acetylated sulfamoyl group on the phenyl ring distinguish it from analogs. Synthesis likely follows alkylation and substitution pathways similar to those described for related compounds .

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5S/c1-3-4-14-9-17(24)21(11-18-14)10-16(23)19-13-5-7-15(8-6-13)27(25,26)20-12(2)22/h5-9,11H,3-4,10H2,1-2H3,(H,19,23)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIYXQMPFCUJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C15H18N4O3S

- Molecular Weight : 342.39 g/mol

The structure features a pyrimidine ring, which is known for its role in various biological processes and as a scaffold for drug development.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity. Research conducted on various cancer cell lines revealed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 8.3 |

| A549 (lung cancer) | 12.7 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential lead compound for cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of the compound against Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

- Case Study on Anticancer Properties : Another research project focused on the effects of this compound on MCF-7 cells. The study found that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : The pyrimidine structure may interfere with nucleic acid synthesis.

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Biofilm Disruption : Alteration of bacterial cell wall integrity, preventing biofilm formation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrimidinone Core Modifications

- Compound : 4-hydroxy-6-methylpyrimidin-2-ylsulfanyl group introduces polarity via the hydroxyl group, which may favor hydrogen bonding but reduce metabolic stability .

- Compound: 4-methyl substituent provides moderate hydrophobicity, balancing solubility and permeability. The phenoxy group on the phenyl ring contributes to π-π interactions .

Phenyl Ring Substituents

- Target Compound : The N-acetylsulfamoyl group combines the sulfonamide’s acidity (pKa ~7–9) with the acetyl group’s metabolic stability, reducing susceptibility to enzymatic cleavage compared to unacetylated sulfamoyl analogs.

- Compound : Sulfamoyl group (pKa ~10–12) increases polarity and ionization at physiological pH, which may limit blood-brain barrier penetration .

- Compound: Phenoxy substituent enhances aromatic stacking interactions but lacks the ionizable sulfonamide moiety, reducing solubility in aqueous environments .

Physicochemical Properties

*Predicted based on sulfonamide and acetyl group interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.